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Acid blue 220

Cat. No.: B1172593
CAS No.: 12219-31-7
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Description

Contextualization within Contemporary Chemical Science and Engineering

Within contemporary chemical science and engineering, research on Acid Blue 220 (Reactive Blue 220) is situated at the intersection of organic chemistry, environmental chemistry, and chemical engineering. Investigations into its molecular structure and properties inform the design of new materials and processes for its removal from aqueous environments . Chemical engineers explore reaction kinetics and reactor design for scaling up treatment methods, while environmental chemists study its fate in the environment and the transformation products resulting from degradation processes researchgate.netresearchgate.netmdpi.com. The development of novel catalysts, enzymes, and microorganisms for its degradation also involves principles from materials science and biotechnology niscpr.res.inresearchgate.netnih.govcapes.gov.bruniversepg.com.

Current Frontiers of Academic Inquiry and Research Significance

Current research frontiers regarding this compound (Reactive Blue 220) are predominantly focused on advanced oxidation processes (AOPs) and biological treatment methods for its degradation. The significance of this research lies in mitigating water pollution caused by textile effluents and developing sustainable wastewater treatment technologies e3s-conferences.org. Academic inquiry explores the mechanisms of dye degradation under various conditions, the identification of intermediate products, and the assessment of the detoxification efficiency of different treatment methods researchgate.netcapes.gov.br. The use of photocatalysis with novel nanomaterials, enzymatic degradation with laccases and peroxidases, and ozonation, often combined with other techniques, represent active areas of investigation niscpr.res.inresearchgate.nete3s-conferences.orgresearchgate.netnih.govcapes.gov.brresearchgate.net.

Overview of Research Methodologies Applied to this compound Systems

Detailed Research Findings

Research on the degradation of Reactive Blue 220 (this compound) has yielded significant findings regarding the effectiveness of various treatment methods.

Ozonation: Ozonation has been investigated as a method for decolorizing Reactive Blue 220. Studies have shown that the decolorization kinetics can be described by a first-order reaction model. The efficiency of ozonolysis is influenced by pH, with higher decolorization rates observed at acidic pH values e3s-conferences.orgresearchgate.net. For example, one study reported markedly better degradation at pH 3 (98%) compared to pH 7 (86%) and pH 11 during a 30-minute ozonation period researchgate.net. The initial dye concentration also plays a role, with the apparent rate constant declining logarithmically with increasing initial dye concentration researchgate.net. While ozonation is effective for decolorization, complete mineralization (reduction of TOC and COD) may require longer treatment times or be limited e3s-conferences.orgresearchgate.net.

Biodegradation: Biological methods, including fungal and algal treatments, have demonstrated potential for Reactive Blue 220 removal. Research using Lentinus crinitus fungi showed effective decolorization and degradation through enzymatic activity, achieving over 90% efficiency under optimal conditions (pH 5.5, 30°C) within 72 hours nih.gov. Studies with the green algae Gonium sp. also showed significant dye removal, up to 85% at pH 7 within 48 hours . Different bacterial species, such as Bacillus sp., have also been investigated for their ability to decolorize reactive dyes, including Reactive Dark Blue WR, with significant decolorization observed under specific temperature and pH conditions universepg.com.

Enzymatic Degradation: Laccase enzymes have shown effectiveness in the decolorization of Reactive Blue 220. Research indicates that the chromophore structure of the dye significantly impacts enzymatic color removal efficiency. Reactive Blue 220, having a formazan (B1609692) copper complex chromophore, has shown high decolorization rates with laccase treatment researchgate.net. One study reported a color removal efficiency of 98.7% for Reactive Blue 220 (at 20 mg/L initial concentration) using 0.1 g/L enzyme after 6 hours researchgate.net.

Photocatalytic Degradation: Photocatalysis using semiconductor nanoparticles has been explored for the degradation of Reactive Blue 220. Studies using Ag@TiO2 core-shell nanoparticles have shown efficient photocatalytic activity under both UV and solar light irradiation capes.gov.br. The degradation kinetics in such processes can follow a modified Langmuir-Hinshelwood model capes.gov.br.

The following table summarizes some research findings on the decolorization efficiency of Reactive Blue 220 using different methods:

Treatment MethodAgent/CatalystInitial Dye ConcentrationConditionsDecolorization EfficiencyTimeSource
Fungal BiodegradationLentinus crinitusNot specifiedpH 5.5, 30°C> 90%72 hours nih.gov
Algal BioremovalGonium sp.50 mg/LpH 785%48 hours
OzonationOzone400 mg/LpH 3, 20 ± 0.5 °C98% (Decolorization)30 minutes researchgate.net
Enzymatic DegradationCerrena unicolor laccase20 mg/LpH 5, 0.1 g/L enzyme98.7%6 hours researchgate.net
Photocatalytic DegradationAg@TiO2 nanoparticlesNot specifiedUV and Solar light irradiation88.4%320 minutes researchgate.net

Note: Decolorization efficiency and conditions may vary depending on specific experimental parameters in each study.

These findings highlight the diverse approaches being investigated in advanced chemical research to effectively degrade this compound (Reactive Blue 220) and mitigate its environmental impact.

Properties

CAS No.

12219-31-7

Molecular Formula

C15H22O9S

Synonyms

Acid blue 220

Origin of Product

United States

Advanced Synthetic Strategies and Material Functionalization for Acid Blue 220 Investigations

Design and Synthesis of Adsorbent Architectures for Dye Sorption Studies

Adsorption is a widely utilized method for dye removal from wastewater due to its efficiency and cost-effectiveness. The design and synthesis of novel adsorbent materials with high surface area, tunable porosity, and specific surface chemistry are crucial for enhancing adsorption capacity and selectivity for anionic dyes such as those found in the Acid blue range.

Fabrication of Metal Oxide Nanocomposites (e.g., Fe₂O₃/Fe₃O₄, Ag@TiO₂)

Metal oxide nanocomposites have garnered attention as effective adsorbents for dye removal due to their unique properties, including magnetic separability and enhanced surface reactivity. For instance, magnetic Fe₂O₃/Fe₃O₄ nanocomposites have been synthesized and investigated for the adsorption of Acid Blue 342 dye. These nanocomposites, fabricated using methods like coprecipitation, exhibit rough surfaces and mesoporous structures that contribute to their adsorption capabilities. ekb.egjwent.net Studies have shown that Fe₂O₃/Fe₃O₄ nanostructures can achieve notable adsorption capacities for dyes like Acid Blue 342, with reported capacities around 39.45 mg/g. ekb.eg The adsorption process on these materials is often described by pseudo-second-order kinetics, indicating a chemisorption-controlled mechanism. ekb.eg

Another class of metal oxide nanocomposites involves the combination of noble metals with metal oxides, such as Ag@TiO₂. While direct studies on Acid blue 220 adsorption using Ag@TiO₂ were not found, Ag@TiO₂ nanocomposites have been synthesized using methods like hydrothermal processes followed by photoreduction or green synthesis routes utilizing plant extracts. semanticscholar.orgresearchgate.net These materials have demonstrated effectiveness in the photocatalytic degradation and adsorption of other dyes like Methylene (B1212753) Blue and Rhodamine B, suggesting their potential for interacting with dye molecules through various mechanisms including adsorption. semanticscholar.orgresearchgate.netchemmethod.comresearchgate.nettandfonline.com The incorporation of silver nanoparticles can enhance the surface area and influence the electronic properties of TiO₂, potentially improving dye adsorption capabilities. tandfonline.com

Development of Carbon-Based Adsorbents (e.g., Activated Carbons, Graphene Derivatives, Biomass)

Carbon-based materials, known for their high surface area, porosity, and versatile surface chemistry, are widely employed as adsorbents for dye removal. Activated carbons derived from various biomass sources have been explored as cost-effective adsorbents for different reactive and acid dyes. scirp.orgacs.orgbohrium.comajgreenchem.comiwaponline.com The synthesis of activated carbon typically involves carbonization of biomass followed by physical or chemical activation methods, such as using zinc chloride or phosphoric acid. scirp.orgajgreenchem.com The resulting activated carbons exhibit microporous structures and high surface areas, contributing to their adsorption capacity. bohrium.comiwaponline.com Studies on activated carbon from biomass have shown varying adsorption capacities for different dyes, such as Reactive Red, Reactive Blue, and Methylene Blue, with capacities depending on the biomass precursor and activation method. scirp.orgbohrium.comiwaponline.com

Graphene derivatives, including graphene oxide (GO) and reduced graphene oxide (rGO), and their composites have emerged as highly efficient adsorbents for a range of dyes. researchgate.netresearchgate.netacs.orgmdpi.combohrium.commdpi.comnih.govresearchgate.netrsc.orgiwaponline.com GO is typically synthesized by the chemical oxidation of graphite, while rGO can be obtained through reduction methods. bohrium.comiwaponline.com These materials possess a two-dimensional structure with abundant functional groups, facilitating interactions with dye molecules through mechanisms such as electrostatic attraction, π-π interactions, and hydrogen bonding. mdpi.comnih.gov Composites of graphene derivatives with polymers (e.g., rGO/PANI, GO/PAMPS/PVA) or metal oxides (e.g., Fe₃O₄/rGO, ZnO-RGO) have been synthesized to enhance adsorption performance and introduce properties like magnetic separability. researchgate.netmdpi.comnih.govresearchgate.netiwaponline.com Research on these materials has demonstrated high adsorption capacities for various dyes, including Acid Blue 129 and Acid Blue 40. mdpi.comnih.gov For instance, rGO/PANI composites have shown a maximum adsorption capacity of 25.57 mg/g for Acid Blue 129. nih.gov Fe₃O₄/rGO composites have also been investigated for Acid Blue 40 removal, demonstrating the potential of magnetic graphene-based adsorbents. mdpi.com

Biomass itself, often in modified forms, can also serve as a low-cost adsorbent. Various agricultural wastes have been explored for their dye adsorption capabilities after simple treatments like carbonization or chemical modification. scirp.orgacs.orgbohrium.comajgreenchem.comiwaponline.com These biomass-derived adsorbents offer a sustainable approach to wastewater treatment. bohrium.comajgreenchem.com

Engineering of Metal-Organic Frameworks (MOFs) (e.g., MIL-101(Cr))

Metal-Organic Frameworks (MOFs), particularly MIL-101(Cr), are a class of porous crystalline materials with exceptionally high surface areas and large pore volumes, making them promising adsorbents for dye removal. MIL-101(Cr) is typically synthesized hydrothermally from chromium nitrate (B79036) and terephthalic acid. bohrium.commdpi.com While high synthesis temperatures (around 220 °C) were traditionally used, research has explored lower-temperature and additive-free synthesis routes to obtain MIL-101(Cr) with controlled morphology, such as spherical particles, which can exhibit enhanced adsorption performance. bohrium.commdpi.com

Studies on MIL-101(Cr) have demonstrated its effectiveness in adsorbing various organic dyes, including Methyl Orange, Rhodamine B, Congo Red, and Acid Blue 92. nih.govbohrium.commdpi.commdpi.com The adsorption capacity of MIL-101(Cr) is influenced by factors such as the dye molecule's size, charge, and the MOF's surface properties and pore structure. nih.govsemanticscholar.org For example, spherical MIL-101(Cr) synthesized at lower temperatures has shown high adsorption capacities for Methyl Orange (up to 444.3 mg/g) and Rhodamine B (up to 230.3 mg/g). bohrium.commdpi.com MIL-101(Cr) has also been reported to have adsorption capacities for Acid Blue 92. nih.gov The adsorption mechanisms often involve a combination of factors, including porosity, π-π interactions, electrostatic interactions, and steric hindrance. bohrium.com Hierarchically porous MIL-101(Cr) has also been engineered to improve the adsorption of large dye molecules like Methylene Blue. nih.gov

Table 1: Selected Adsorption Capacities of Various Materials for Different Dyes

Adsorbent MaterialTarget DyeAdsorption Capacity (mg/g)Reference
Fe₂O₃/Fe₃O₄ NanocompositeAcid Blue 34239.45 ekb.eg
Activated Carbon (Biomass)Reactive Blue 4131.93 scirp.org
rGO/PANI CompositeAcid Blue 12925.57 nih.gov
Spherical MIL-101(Cr)Methyl Orange444.3 bohrium.commdpi.com
Spherical MIL-101(Cr)Rhodamine B230.3 bohrium.commdpi.com
MIL-101(Cr)Acid Blue 92185 nih.gov
Mesoporous Fe₃O₄/C NCMethylene Blue208.33 jwent.net
Graphene-based materialToluidine Blue265.2 mdpi.com

Methodologies for Catalyst Synthesis for Dye Degradation

Catalytic degradation, particularly photocatalysis and advanced oxidation processes, offers a destructive approach to remove dyes by breaking down their complex structures into simpler, less harmful compounds. The synthesis of efficient catalysts is paramount for driving these reactions effectively.

Synthesis of Semiconductor Photocatalysts (e.g., TiO₂, CdS, CeO₂ Nanoparticles)

Semiconductor nanoparticles like TiO₂, CdS, and CeO₂ are widely investigated as photocatalysts for dye degradation due to their ability to generate reactive species under light irradiation.

TiO₂ nanoparticles are among the most studied photocatalysts, often synthesized via methods like sol-gel, hydrothermal, or chemical precipitation. tandfonline.comscientificarchives.compjoes.commdpi.comnih.govacs.org TiO₂ primarily operates under UV light due to its wide bandgap. nih.govacs.org However, its photocatalytic activity can be influenced by synthesis techniques, particle size, and crystalline phase. pjoes.com Studies have shown TiO₂ nanoparticles to be effective in degrading dyes like Methylene Blue and Methyl Orange under UV or simulated sunlight irradiation. scientificarchives.compjoes.commdpi.comacs.org

CdS nanoparticles are visible-light-driven photocatalysts, often synthesized through chemical precipitation or hydrothermal methods using cadmium salts and sulfur sources. naturalspublishing.comrsc.orgdiva-portal.orgmdpi.comchemrevlett.com CdS nanoparticles have demonstrated high photocatalytic efficiency in degrading various azo dyes, including Congo Red and Reactive Red, under visible light irradiation. naturalspublishing.comrsc.org The degradation efficiency can be influenced by factors such as catalyst dose, dye concentration, and solution pH. naturalspublishing.com

CeO₂ nanoparticles are also explored as photocatalysts, possessing a tunable bandgap and redox properties. mdpi.comaustinpublishinggroup.com CeO₂ nanoparticles can be synthesized via methods like sol-gel or solution combustion techniques. austinpublishinggroup.comresearchgate.net While pristine CeO₂ may require UV irradiation, its photocatalytic activity can be enhanced through modifications and composite formation. mdpi.com CeO₂ nanoparticles and their composites have been investigated for the degradation of dyes like Methylene Blue and Methyl Orange under UV or sunlight. acs.orgaustinpublishinggroup.comresearchgate.net

Table 2: Selected Photocatalytic Degradation Efficiencies of Various Materials for Different Dyes

Photocatalyst MaterialTarget DyeIrradiation SourceDegradation Efficiency (%)Reference
CdS NanoparticlesCongo RedVisible Light98.52 naturalspublishing.com
CdS NanoparticlesReactive RedUV-Visible Light99.8 rsc.org
Green Synthesized CS-TiO₂ NPsMethylene BlueSunlight98.2 mdpi.com
CeO₂:SiO₂ CompositeIndustrial Dye MixtureUV Light~96 jwent.netjwent.net
Ag/TiO₂ NanocompositeMethylene BlueSunlight99.38 chemmethod.com
Fe₂O₃/Fe₃O₄ NanocompositeMethylene Blue/PyPhoto-FentonEffective mdpi.com

Hybrid Catalyst Design for Enhanced Reactive Species Generation

Hybrid catalyst design involves combining different materials to create synergistic effects that enhance the generation of reactive species crucial for dye degradation. This can include coupling semiconductors, incorporating carbon materials, or integrating magnetic properties for easy separation.

Hybrid photocatalysts combining different semiconductors, such as CdS/TiO₂, have been synthesized to improve charge separation and extend light absorption to the visible region. diva-portal.orgmdpi.com Composites like CdS/TiO₂/CeO₂ supported on zeolite have shown enhanced photocatalytic performance for dyes like Methylene Blue compared to individual components. jwent.net

The integration of carbon materials like graphene oxide (GO) or reduced graphene oxide (rGO) into photocatalytic systems can improve electron transfer and provide adsorption sites for dye molecules, thereby enhancing degradation efficiency. researchgate.netresearchgate.netacs.orgmdpi.com For example, CeO₂/GO/polyacrylamide ternary composites have been synthesized for the photocatalytic degradation of Methylene Blue under UV-A light. acs.org

Magnetic hybrid catalysts, such as Fe₃O₄-based composites, offer the advantage of easy separation from treated water using an external magnetic field. jwent.netbohrium.commdpi.combohrium.commdpi.comsemanticscholar.orgoiccpress.com Composites like Fe₃O₄/ZnO/GO have been developed as magnetic photocatalysts for the degradation of dyes like Acid Blue 113 under different light sources, including visible light. bohrium.com The combination of magnetic nanoparticles with semiconductor or carbon materials in hybrid structures facilitates both efficient degradation and convenient recovery of the catalyst. jwent.netbohrium.commdpi.combohrium.commdpi.comsemanticscholar.orgoiccpress.com Reactive species such as hydroxyl radicals (•OH) play a key role in the degradation of organic pollutants catalyzed by these hybrid materials. researchgate.netmdpi.comacs.org

Functionalization Techniques for Modulating Material-Acid Blue 220 Interactions

Modulating the interaction between materials and chemical compounds like this compound is crucial for various applications, particularly in areas such as separation, sensing, and environmental remediation. Given that this compound is an anionic dye nih.gov, functionalization techniques often aim to introduce complementary charges or specific binding sites onto material surfaces to enhance interaction, typically adsorption. Research into the functionalization of materials for the removal of acid dyes highlights several key strategies.

One prevalent approach involves introducing amine-based functional groups onto material surfaces. These groups can become protonated under certain pH conditions, resulting in positively charged sites that can interact electrostatically with the negatively charged sulfonate groups characteristic of acid dyes like this compound and other anionic dyes such as Acid Blue 25, Acid Blue 45, and Acid Black 1 encyclopedia.pubresearchgate.netmdpi.com. For instance, the functionalization of titanate nanotubes with amine groups significantly enhances their ability to adsorb acid dyes from aqueous solutions. This is attributed to the electrostatic attraction between the protonated amine groups on the nanotube surface and the anionic dye molecules mdpi.com. Similarly, modifying lignocellulosic biomass with amine-rich biopolymers, such as chitosan, has been shown to dramatically increase the adsorption capacity for anionic dyes like Acid Blue 25, with reported increases from 35.5 mg/g for unmodified biomass to 151.5 mg/g for the modified material encyclopedia.pubmdpi.com. Amine-functionalized multi-walled carbon nanotubes have also demonstrated exceptionally high adsorption capacities for anionic dyes, including Acid Blue 45 and Acid Black 1, reaching up to 714 mg/g and 666 mg/g, respectively, in single dye systems researchgate.net.

Acid treatment is another method employed to modify material surfaces, particularly carbonaceous materials. This process can introduce oxygen-containing functional groups such as carboxylic, lactone, and phenolic hydroxyl groups, increasing the acidic character and hydrophilicity of the surface mdpi.comtandfonline.comacs.org. While acid treatment can enhance the adsorption of cationic species by creating a more negative surface charge, its effect on anionic dye adsorption can vary. Some studies suggest that while acid treatment introduces acidic functionalities, it might not always favor the adsorption of anionic dyes depending on the dominant interaction mechanisms mdpi.com. However, acidic treatment can also influence surface area and porosity, indirectly affecting adsorption capacity encyclopedia.pub.

Base treatment, conversely, can induce a positive charge on the surface of activated carbons, thereby enhancing the adsorption of negatively charged moieties mdpi.com. This approach offers a direct method to increase electrostatic attraction with anionic dyes.

Other functionalization techniques explored for modulating interactions with dyes include chemical impregnation, surfactant modification, and silylation encyclopedia.pubmdpi.com. Surfactant modification, for example, can alter the hydrophobicity of the material surface, influencing its affinity for organic dye molecules rsc.org. The use of Sodium Dodecyl Sulfate (SDS) to modify fly ash enhanced the removal of methylene blue, a cationic dye, attributed to increased surface hydrophobicity rsc.org.

More advanced techniques involve covalent and non-covalent functionalization strategies. Covalent functionalization involves forming strong chemical bonds between the material and introduced functional groups, providing stable modification mdpi.com. Non-covalent functionalization relies on weaker interactions, such as π-π interactions or electrostatic forces, which can be advantageous for preserving the intrinsic properties of the material mdpi.com. Metal coordination has also been explored as a method to functionalize materials, using metal ions to bridge the material surface and functional molecules kuleuven.benih.gov. Furthermore, click chemistry, a bioorthogonal reaction that forms strong covalent bonds, is being utilized for stable and specific functionalization of materials like metal-organic frameworks (MOFs) to control interactions with biological entities, a principle that can be extended to tailor interactions with specific molecules like dyes nih.gov.

Advanced Analytical Methodologies for Characterization and Quantification of Acid Blue 220 in Research Systems

Spectroscopic Techniques for Degradation Product Analysis and Pathway Elucidation

UV-Vis Spectrophotometric Monitoring of Decolorization Kinetics

Ultraviolet-Visible (UV-Vis) spectrophotometry is widely employed to monitor the decolorization kinetics of Acid Blue 220 in various research systems. This technique relies on the principle that colored compounds absorb light in the visible region of the electromagnetic spectrum. As the dye degrades, the chromophoric groups responsible for its color are broken down, leading to a decrease in absorbance at the characteristic wavelength of the dye.

Studies on the degradation of similar azo dyes, such as Reactive Blue 220 and Acid Blue 9, have utilized UV-Vis spectroscopy to track the reduction in color intensity over time. For instance, the decolorization kinetics of Reactive Blue 220 by a bacterial consortium was studied using UV-Vis spectrophotometric analyses researchgate.net. UV-Vis spectral analysis of Reactive Blue 220 showed a single peak in the visible region at 600 nm, corresponding to its λ-max, and intense peaks in the UV region near 250-325 nm, corresponding to phenyl and naphthyl rings researchgate.net. Decolorization efficiency is typically determined by monitoring the decrease in absorbance at the maximum wavelength (λmax) of the dye researchgate.net. The kinetics of dye degradation can often be described by a first-order reaction model, with the decolorization rate constant determined from the change in absorbance over time researchgate.net.

In the context of Acid Blue 9 degradation by TiO2/UV, complete color elimination was reached after specific time periods depending on dye concentration, and the kinetics followed a pseudo-first-order model iwra.org. The increase in dye concentration logarithmically reduces reaction kinetics and exponentially increases the total degradation time, attributed to increased light absorption by the dye, which decreases transmittance and the number of photons reaching the catalyst iwra.org.

Infrared and Raman Spectroscopic Investigations of Functional Group Transformations

Infrared (IR) and Raman spectroscopies provide complementary information about the vibrational modes of molecules, allowing for the identification of functional groups and the detection of changes in chemical bonds during the degradation process. By analyzing shifts in peak positions and changes in peak intensities, researchers can infer which functional groups are being altered or broken.

FTIR spectroscopy has been used to evaluate the transformation of molecular structures during the degradation of dyes like methylene (B1212753) blue matec-conferences.org. Changes in IR spectra can indicate the breaking of unsaturated bonds in conjugated systems and the oxidation of aromatic rings matec-conferences.org. For instance, in the IR spectroscopic degradation study of thin organometal halide perovskite films, changes in bands corresponding to stretching vibrations of hydroxyl groups and bending vibrations of N-H bonds were observed, indicating degradation processes mdpi.com. The appearance of new infrared absorption peaks can also be a sensitive characteristic of degradation, such as those related to the bending mode of N-H and O-H bonds or the stretching of O-H and C-H bonds mdpi.com.

While specific IR or Raman data for this compound degradation were not extensively found in the search results, these techniques are generally applicable to the study of dye degradation to identify changes in characteristic functional groups such as azo bonds (-N=N-), aromatic rings, and sulfonate groups (-SO3-), which are present in this compound.

Mass Spectrometry for Intermediate Identification and Structural Determination

Mass spectrometry (MS) is a powerful technique for identifying and determining the structure of intermediate and final degradation products of this compound. By measuring the mass-to-charge ratio (m/z) of ions, MS can provide information about the molecular weight of compounds. Tandem mass spectrometry (MS/MS or MSn) can further fragment selected ions to obtain structural information.

The combination of liquid-phase separation techniques with mass spectrometry, such as HPLC/MS, is well-established for the separation of complex mixtures and the identification and structural elucidation of dyes and their degradation products upce.cz. Electrospray ionization (ESI) is particularly suitable for ionic or very polar dyes like sulfonated compounds, allowing for the determination of molecular weights and the number of acid groups from deprotonated molecules upce.cz. Tandem mass spectrometry is often essential for structural analysis due to the potential lack of fragment ions in first-order mass spectra upce.cz.

Research on the degradation of other dyes has demonstrated the utility of MS in identifying degradation products. For example, electrospray tandem mass spectrometry was used to identify Acid Blue 9 and its degradation products in blue gel pen ink researchgate.net. High-resolution MS and tandem MS were utilized to characterize and confirm an unknown degradation product of Reactive Blue 19 dye in soil as Acid Blue 25 researchgate.net. Direct infusion ESI-MS has also been used to provide insight into the nature of degradation products of Acid Blue 74 psu.edu.

Chromatographic Separations for Complex Mixture Analysis

Chromatographic techniques are essential for separating this compound from complex matrices and for resolving mixtures of the parent dye and its degradation products, which is crucial for accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC) for Multi-Component Systems

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in complex mixtures, including dyes and their degradation products. HPLC coupled with various detectors, such as UV-Vis or diode-array detectors (DAD), and mass spectrometers (HPLC-MS), provides high sensitivity and selectivity.

HPLC-UV and HPLC-DAD are commonly used for the analysis of dyes, with detection typically performed in the UV-Vis range (190-900 nm) shimadzu.com. Diode-array detectors are particularly useful as they can measure the entire wavelength range in real-time, providing spectral absorbance profiles that can aid in analyte confirmation and in distinguishing between compounds with different absorbance spectra shimadzu.com.

HPLC has been applied to monitor the composition changes of blue gel pen inks, including Acid Blue 9 and its degradation products researchgate.net. Ion-pairing HPLC has been found suitable for the separation of inks on C18 columns researchgate.net. HPLC coupled with high-resolution mass spectrometry (HRMS) has been used to characterize and propose degradation products of reactive dyes researchgate.net. A reversed-phase HPLC-UV method was developed for the simultaneous analysis of ascorbic and oxalic acids, demonstrating the capability of HPLC for separating and quantifying organic acids, which can be degradation products of dyes dergipark.org.tr. The method utilized a C18 column and detection at wavelengths including 220 nm, which is common for organic analytes shimadzu.comdergipark.org.tr.

Thin-Layer Chromatography (TLC) for Qualitative Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique often used for qualitative assessment, screening, and monitoring the progress of reactions involving dyes. TLC involves separating compounds on a thin layer of stationary phase coated on a plate, using a mobile phase to elute the components.

TLC can be used to determine the number of components in a mixture, identify compounds by comparing their retention factors (Rf values) to standards, and assess the purity of a compound umass.edu. It is also useful for monitoring the disappearance of reactants and the appearance of products during degradation studies umass.edu.

In the context of dye analysis, TLC has been used for the separation of organic dyes nih.gov. Preliminary identification of degradation products of Reactive Blue 21 was done by TLC using silica (B1680970) plates and a methanol-water mobile phase asm.org. TLC is a sensitive technique, capable of analyzing microgram quantities of substances umass.edu. Visualization of colored compounds is direct, while colorless compounds can be visualized using UV light or staining reagents umass.edu. Two-dimensional TLC can be employed for separating complex mixtures that are not fully resolved in a single direction annamalaiuniversity.ac.in.

Advanced Microscopy and Diffraction for Material Characterization

Advanced microscopy and diffraction techniques are indispensable tools for probing the physical and structural properties of materials at microscopic and atomic scales. These methods offer complementary information, allowing for a comprehensive understanding of a material's characteristics.

Electron Microscopy (SEM, TEM) for Morphological and Structural Analysis

In the context of Acid Blue dyes and related materials, SEM and TEM have been employed to characterize the morphology and structure of adsorbent materials used for dye removal. For instance, SEM analysis has been used to observe the surface characteristics of materials like diatomaceous earth and magnetic nanocomposites utilized for the adsorption of Acid Blue dyes. SEM images can reveal rough surfaces and porous structures, which are relevant to the adsorption capacity of the material. ekb.egacs.org TEM analysis provides further detail on the internal structure and particle size of these materials. ekb.eg Studies on nanocomposites designed for dye removal, including those targeting Acid Blue dyes, have utilized TEM to show the dispersion and morphology of nanoparticles within the composite structure. ekb.egresearchgate.netresearchgate.net For example, TEM images have shown spherical nanoparticles and nanorods, with analysis of lattice fringes providing information on crystal planes. rsc.org

While direct studies focusing solely on the SEM and TEM analysis of the this compound compound itself in isolation are less commonly reported in the provided search results compared to its interaction with other materials, these techniques are fundamental for characterizing the materials involved in processes like adsorption or degradation of the dye. The morphology and structure of the adsorbent or catalyst directly influence its interaction with the dye molecules.

X-ray Diffraction (XRD) for Crystallinity and Phase Identification

X-ray Diffraction (XRD) is a powerful non-destructive technique used to determine the crystalline structure, phase composition, and crystallite size of materials. utah.edupdx.eduforcetechnology.com By analyzing the diffraction pattern produced when X-rays interact with a crystalline sample, researchers can identify the mineral or chemical phases present and gain insights into their atomic arrangement. acs.orgopengeology.org Bragg's Law describes the relationship between the angle of diffracted X-rays, the spacing between atomic layers in a crystal, and the X-ray wavelength, allowing for the determination of d-spacings characteristic of specific crystalline phases. utah.edupdx.edu

XRD analysis is frequently applied in studies involving Acid Blue dyes, particularly when the dye interacts with solid materials like adsorbents or catalysts. For example, XRD has been used to characterize the crystalline structure and phase purity of magnetic nanocomposites synthesized for the removal of Acid Blue 342. ekb.eg The presence of specific crystalline peaks in the XRD pattern, corresponding to known crystal structures, confirms the successful synthesis of the desired material. ekb.eg The Scherrer formula can be applied to XRD data to estimate the crystallite size of the material. ekb.eg

Studies investigating the adsorption of Acid Blue dyes onto modified materials, such as modified diatomite or polymeric composites, have also utilized XRD to analyze changes in the crystalline structure or confirm the presence of different phases after modification or dye adsorption. acs.orgpsu.edumdpi.com For instance, XRD patterns can show characteristic peaks of the constituent materials and indicate whether a phase transformation occurred during processing. psu.edu In some cases, the presence of mixed phases from different components in a composite material can be observed in the XRD pattern. nih.gov

XRD is essential for phase identification, often by comparing experimental patterns to reference databases. acs.org However, for nanoscale materials with broad peaks, distinguishing between phases with similar diffraction patterns can be challenging. acs.org

While the provided search results primarily detail the application of XRD to characterize materials interacting with Acid Blue dyes (such as adsorbents or catalysts), the principles of XRD are directly applicable to analyzing the crystalline nature and phase of this compound itself, if it exists in a crystalline form or as part of a crystalline composite. The diffraction pattern of crystalline this compound would provide a unique fingerprint for its identification and structural analysis.

Here is a summary of how SEM, TEM, and XRD are applied in research systems involving Acid Blue dyes, based on the provided information:

Analytical TechniqueApplication in Acid Blue Research SystemsKey Information ObtainedRelevant Snippets
SEMCharacterization of adsorbent and catalyst morphology used for dye removal. Examination of surface features.Surface topography, particle shape, porosity, overall morphology. ekb.egacs.orgresearchgate.netpsu.edubiorxiv.orgjsta.clmdpi.comdeswater.comresearchgate.net
TEMAnalysis of internal structure and particle size of materials interacting with the dye.Internal structure, crystallographic information, nanoparticle size and dispersion, morphology at higher resolution. ekb.egresearchgate.netresearchgate.netrsc.orgnih.govbiorxiv.orgresearchgate.netbeilstein-journals.orginstruct-eric.orgnih.govmdpi.comresearchgate.net (Note: Many TEM examples are on materials interacting with Acid Blue, not necessarily this compound itself, but illustrate the technique's application)
XRDIdentification of crystalline phases, determination of crystallite size, analysis of structural changes.Crystalline structure, phase composition, crystallite size, presence of different crystalline forms, purity of material. ekb.egacs.orgutah.edupdx.eduforcetechnology.comacs.orgopengeology.orgpsu.edumdpi.comnih.govbiorxiv.orgdeswater.comresearchgate.netresearchgate.netresearchgate.netmdpi.comresearchgate.netgovinfo.govscribd.com

Mechanistic Investigations of Acid Blue 220 Adsorption Phenomena

Adsorption Kinetics and Equilibrium Modeling

Adsorption kinetics describe the rate at which the adsorption process occurs, while equilibrium modeling focuses on the distribution of the dye between the liquid and solid phases at equilibrium. These studies are fundamental in understanding the performance of an adsorbent and the nature of the adsorption process.

Pseudo-First-Order and Pseudo-Second-Order Kinetic Models

Adsorption kinetics are often analyzed using kinetic models to determine the rate-limiting step of the adsorption process. Two commonly applied models are the pseudo-first-order and pseudo-second-order models. The pseudo-first-order model, also known as the Lagergren model, assumes that the rate of adsorption is proportional to the difference in the amount of adsorbate adsorbed at equilibrium and at time t nih.gov. The pseudo-second-order model assumes that the rate of adsorption is proportional to the square of the difference in the amount of adsorbate adsorbed at equilibrium and at time t nih.gov.

Studies on the adsorption of acid dyes, including variations of Acid Blue, onto various adsorbents have frequently shown that the pseudo-second-order kinetic model provides a better fit to the experimental data compared to the pseudo-first-order model. nih.govresearchgate.netresearchgate.netmdpi.comderpharmachemica.comicrc.ac.irrsc.org This suggests that the adsorption rate is controlled by a chemical process involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate mdpi.com. For instance, the adsorption kinetics of Acid Blue 129 on almond shell and a polymeric composite material followed the pseudo-second-order model. nih.govmdpi.com Similarly, the adsorption of Acid Blue 25 on pomelo pith and Acid Blue 225 on Multi Walled Carbon Nanotubes conformed to pseudo-second-order kinetics. derpharmachemica.commdpi.comnih.gov

Table 1: Representative Kinetic Parameters for Acid Blue Adsorption

AdsorbentDye TypeKinetic Model FitR² Value (Pseudo-Second-Order)Reference
Almond ShellAcid Blue 129Pseudo-Second-Order> 0.99 nih.gov
Activated Carbon ClothAcid Blue dyesPseudo-Second-OrderNot specified, better fit than PFO researchgate.net
Pomelo PithAcid Blue 25Pseudo-Second-OrderNot specified, followed PSO mdpi.comnih.gov
Multi Walled Carbon NanotubesAcid Blue 225Pseudo-Second-OrderNot specified, conformed to PSO derpharmachemica.com
Fe2O3/Fe3O4 Magnetic NanocompositeAcid Blue 342Pseudo-Second-OrderNot specified, predominate PSO ekb.eg

Langmuir, Freundlich, and Dubinin–Radushkevich Isotherm Applications

Adsorption isotherms describe the relationship between the amount of adsorbate adsorbed onto the adsorbent and the equilibrium concentration of the adsorbate in the bulk solution at a constant temperature. The Langmuir, Freundlich, and Dubinin–Radushkevich (D-R) models are commonly used to analyze adsorption equilibrium data. researchgate.netresearchgate.netresearchgate.nettandfonline.comamazon.comiosrjournals.orgdeswater.comresearchgate.netfrontiersin.org

The Langmuir isotherm model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. iosrjournals.org It is often used to determine the maximum adsorption capacity of an adsorbent. frontiersin.org The Freundlich isotherm model, on the other hand, is an empirical model that describes multilayer adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption energies. iosrjournals.orgresearchgate.net The Dubinin–Radushkevich model is generally applied to express the adsorption mechanism with a Gaussian distribution of adsorption energies onto a heterogeneous surface. researchgate.net It can also provide information about the nature of the adsorption process (physical or chemical) based on the mean free energy of adsorption (E). iosrjournals.orgrsc.org

Studies on Acid Blue adsorption have shown varying fits to these isotherm models depending on the adsorbent material. For Acid Blue 129 adsorption on almond shell, the Langmuir isotherm model provided a good fit, suggesting monolayer coverage. nih.gov For Acid Blue 25 adsorption on pomelo pith, the Langmuir model also explained the adsorption mechanism. mdpi.comnih.gov However, for Acid Blue 342 adsorption on Fe2O3/Fe3O4 magnetic nanocomposite, both Freundlich and Temkin models could be applied, while the Langmuir model showed a poor fit. ekb.eg Some studies on other acid dyes have also found the Freundlich or Temkin models to fit well with experimental data. researchgate.netresearchgate.net The mean energy of adsorption derived from the Dubinin-Radushkevich isotherm can indicate the nature of the adsorption process, with values typically below 8 kJ/mol suggesting physisorption. researchgate.netiosrjournals.org

Table 2: Representative Isotherm Parameters for Acid Blue Adsorption

AdsorbentDye TypeBest Fit IsothermMaximum Adsorption Capacity (qmax, mg/g) (if Langmuir)Reference
Almond ShellAcid Blue 129LangmuirNot specified in snippet nih.gov
Activated Carbon ClothAcid Blue dyesLangmuir and Freundlich examinedNot specified in snippet researchgate.net
Pomelo PithAcid Blue 25Langmuir26.9 mdpi.comnih.gov
Fe2O3/Fe3O4 Magnetic NanocompositeAcid Blue 342Freundlich and Temkin39.45 (experimental) ekb.eg
Multi Walled Carbon NanotubesAcid Blue 225LangmuirNot specified in snippet derpharmachemica.com
rGO/PANI compositeAcid Blue 129Langmuir25.57 mdpi.com

Elucidation of Adsorption Driving Forces and Interaction Mechanisms

Electrostatic Interactions and Surface Charge Effects

Acid Blue 220 is an anionic dye, meaning it carries a negative charge in aqueous solutions. Electrostatic interactions play a significant role in its adsorption, particularly on adsorbents with positively charged surfaces or those that develop a positive charge under specific pH conditions. The pH of the solution significantly affects the surface charge of the adsorbent and the ionization state of the dye molecule. tandfonline.comhilarispublisher.com Generally, at pH values below the adsorbent's point of zero charge (pHpzc), the surface tends to be positively charged, favoring the adsorption of anionic dyes like this compound through electrostatic attraction. ekb.egmdpi.com Conversely, at pH values above the pHpzc, the adsorbent surface becomes negatively charged, leading to electrostatic repulsion with the anionic dye molecules and reduced adsorption. ekb.egmdpi.com Studies have confirmed the importance of electrostatic interactions in the adsorption of acid dyes onto various materials. researchgate.netmdpi.comnih.govhilarispublisher.commdpi.comfrontiersin.org For instance, changes in pH significantly impacted the adsorption of Acid Blue 193 by BTMA bentonite, with maximum removal observed at acidic pH. researchgate.net Similarly, the adsorption of Acid Blue 25 on pomelo pith was influenced by electrostatic interactions. mdpi.comnih.gov

Hydrogen Bonding and π-π Stacking Interactions

In addition to electrostatic forces, other interactions such as hydrogen bonding and π-π stacking can contribute to the adsorption of this compound. Hydrogen bonding can occur between hydrogen atoms on the adsorbent surface (e.g., from hydroxyl or amine groups) and electronegative atoms in the dye molecule (e.g., nitrogen or oxygen atoms in the sulfonate groups or the chromophore). researchgate.netmdpi.comnih.govtandfonline.comrsc.org Studies have suggested the presence of hydrogen bonding interactions in the adsorption of Acid Blue 25 on pomelo pith, as indicated by changes in vibrational spectra after adsorption. mdpi.comnih.gov

π-π stacking interactions can occur between aromatic rings present in the structure of this compound and aromatic or graphitic structures on the adsorbent surface, such as in carbon-based materials like activated carbon or carbon nanotubes. researchgate.nettandfonline.comresearchgate.netfrontiersin.orgrsc.orgpreprints.orgrsc.org These interactions arise from the overlap of the π electron clouds of the aromatic rings. While weaker than covalent bonds, cumulative π-π interactions can significantly contribute to the stability of the adsorbed complex, especially in materials with extended π systems. rsc.orgnih.gov Some research indicates that π-π interactions, along with electrostatic attraction and hydrogen bonding, are involved in the adsorption of dyes onto materials with aromatic structures. tandfonline.comfrontiersin.orgrsc.org

Chemisorption vs. Physisorption Dynamics

The adsorption process can be broadly classified as either physisorption or chemisorption. Physisorption involves weak van der Waals forces between the adsorbate and the adsorbent, is typically reversible, and can occur in multiple layers. researchgate.net Chemisorption involves the formation of chemical bonds between the adsorbate and the adsorbent, is generally irreversible, and usually occurs as a monolayer. researchgate.netresearchgate.netresearchgate.net

Kinetic and isotherm studies provide insights into the nature of the adsorption. A good fit to the pseudo-second-order kinetic model often suggests that chemisorption is the rate-limiting step. researchgate.netmdpi.com Furthermore, the magnitude of the mean free energy of adsorption (E) calculated from the Dubinin–Radushkevich isotherm can help distinguish between physisorption (E < 8 kJ/mol) and chemisorption (E in the range of 8-16 kJ/mol for ion exchange, or higher for stronger chemical bonding). iosrjournals.orgrsc.org Some studies on acid dye adsorption have concluded that chemisorption is involved in the process. mdpi.comekb.egresearchgate.netfrontiersin.orgresearchgate.net For instance, the adsorption of Acid Blue and Basic Blue on activated charcoal was found to be chemisorptive. researchgate.net Similarly, the adsorption of Acid Blue 342 on Fe2O3/Fe3O4 nanocomposite was predominantly controlled by a chemisorption process. ekb.eg However, other studies suggest that both physisorption and chemisorption mechanisms may occur simultaneously, with one potentially dominating depending on the specific adsorbent-adsorbate system and experimental conditions. researchgate.netukwms.ac.id

Table 3: Nature of Adsorption Based on Studies

AdsorbentDye TypeIndicated Adsorption NatureSupporting EvidenceReference
Activated CharcoalAcid BlueChemisorptionPseudo-second-order kinetics, Isotherm data researchgate.net
Fe2O3/Fe3O4 Magnetic NanocompositeAcid Blue 342Predominantly ChemisorptionPseudo-second-order kinetics ekb.eg
Pomelo PithAcid Blue 25Chemisorption (suggested)Pseudo-second-order kinetics researchgate.net
Modified Rice Husk (for Zn2+)Not Acid BluePhysical AdsorptionLow mean free energy (E) from D-R isotherm (0.7 kJ/mol) iosrjournals.orgresearchgate.net
Surfactant-modified BentoniteAcid Blue 129Both Physisorption and ChemisorptionTemperature dependence of KL and qmax ukwms.ac.id

Parametric Optimization of Adsorption Processes in Research Contexts

Parametric optimization in the context of this compound adsorption research involves systematically investigating the influence of various operational parameters on the efficiency of dye removal by different adsorbents. The goal is to identify the optimal conditions that maximize the adsorption capacity or removal percentage of this compound from aqueous solutions. Common parameters studied include initial dye concentration, adsorbent dosage, solution pH, contact time, and temperature. tandfonline.comrsc.org

Research findings consistently demonstrate that these parameters significantly impact the adsorption process. For instance, increasing the initial dye concentration generally leads to a higher adsorption capacity of the adsorbent up to a certain limit, as there is a greater driving force for mass transfer. rsc.orgscirp.orgresearchgate.net However, the percentage removal might decrease at very high initial concentrations due to the saturation of available active sites on the adsorbent surface. ekb.eg

Adsorbent dosage is another critical parameter. Increasing the amount of adsorbent typically provides more active sites for dye molecules to bind, thus enhancing the removal efficiency. researchgate.netjournalcsij.com However, using an excessive amount of adsorbent beyond the optimal point may not significantly improve removal and can be economically inefficient.

The pH of the dye solution plays a crucial role in the adsorption of acid dyes like this compound. Acid dyes are anionic in nature, meaning they carry a negative charge in solution. mdpi.com The surface charge of the adsorbent is highly dependent on pH. Generally, lower pH values (acidic conditions) are reported to be favorable for the adsorption of acid dyes. journalcsij.comresearchgate.netminarjournal.com This is often attributed to the protonation of functional groups on the adsorbent surface at low pH, leading to a positive charge that facilitates electrostatic attraction with the negatively charged acid dye molecules. Conversely, at higher pH values, the adsorbent surface may become negatively charged, resulting in electrostatic repulsion with the acid dye and reduced adsorption efficiency. imist.ma

Contact time is also a significant factor, as it determines the time required for the adsorption process to reach equilibrium. Initially, the adsorption rate is usually high due to the large number of available active sites. imist.ma As time progresses, the rate slows down as the sites become occupied, eventually reaching equilibrium where no further significant adsorption occurs. imist.macabidigitallibrary.org Studies aim to determine the optimal contact time to achieve maximum removal efficiently.

Temperature can influence the adsorption process in different ways. The effect of temperature provides insights into the thermodynamic nature of adsorption. Adsorption can be either endothermic (favoring higher temperatures) or exothermic (favoring lower temperatures). rsc.org Research on this compound adsorption has investigated the effect of temperature to understand the energy changes involved and to optimize removal efficiency. researchgate.netcabidigitallibrary.org

Detailed research findings on the parametric optimization of this compound adsorption using various adsorbents highlight the interconnectedness of these factors. Studies often employ experimental design methodologies like Response Surface Methodology (RSM) to systematically investigate the interactions between parameters and determine optimal conditions. nih.govmdpi.comacs.org

Below is an example of how research findings on parametric optimization might be presented, leading to the potential for an interactive data table in a full article:

Illustrative Data on Parametric Effects on this compound Adsorption

ParameterRange StudiedObserved Trend in Removal Efficiency (General)Optimal Range (Example)Adsorbent Type (Example)Source
Initial ConcentrationIncreasingInitially increases, then plateaus/decreasesSpecific to adsorbentVarious rsc.orgscirp.orgresearchgate.net
Adsorbent DosageIncreasingIncreasesSpecific to adsorbentVarious researchgate.netjournalcsij.com
Solution pHIncreasingDecreases (for acid dyes)Acidic pH (e.g., pH 3)Various journalcsij.comresearchgate.netminarjournal.com
Contact TimeIncreasingIncreases, then reaches equilibriumVaries (e.g., 60-225 min)Various imist.macabidigitallibrary.org
TemperatureVaryingDepends on endo/exothermic natureVariesVarious rsc.orgresearchgate.netcabidigitallibrary.org

Note: The specific optimal ranges and observed trends are highly dependent on the type of adsorbent used and the experimental conditions.

Research findings often include detailed tables showing the percentage removal or adsorption capacity at different levels of each parameter. These data are crucial for understanding the adsorption mechanism and for designing effective treatment processes. mdpi.com Kinetic and isotherm studies, conducted under optimized conditions, further elucidate the adsorption rate and the interaction between the dye and the adsorbent. tandfonline.comjournalcsij.comnih.gov

Degradation Pathways and Advanced Oxidation Processes Aops for Acid Blue 220

Photocatalytic Degradation Studies

Photocatalytic degradation utilizes semiconductor photocatalysts, typically under UV or visible light irradiation, to generate reactive species that facilitate the breakdown of organic pollutants. This process has been investigated for the removal of various textile dyes, including Acid Blue 220.

Kinetics and Factors Influencing Photocatalytic Efficiency

The kinetics of photocatalytic degradation of dyes often follow the Langmuir-Hinshelwood (L-H) kinetic model, which describes reactions occurring on a catalyst surface uniroma1.itiisc.ac.innih.gov. Studies on Reactive Blue 220 (RB-220), which is closely related to this compound, have shown that its degradation kinetics can be described by a modified L-H model iisc.ac.in.

Several factors significantly influence the efficiency of photocatalytic degradation:

pH: The pH of the solution plays a crucial role as it affects the surface properties of the photocatalyst and the ionization state of the dye molecule, influencing adsorption and the generation of reactive species uniroma1.itmedcraveonline.comd-nb.info. For the photocatalytic degradation of RB-220 using Ag@TiO2 nanoparticles, an initial pH of 3 was found to be effective iisc.ac.in. Studies on other dyes like Methylene (B1212753) Blue and Acid Orange 7 also highlight the strong dependency of degradation rate on pH, with optimal pH varying depending on the dye and catalyst d-nb.inforsc.org.

Catalyst Concentration: The amount of photocatalyst used affects the number of active sites available for the reaction medcraveonline.comd-nb.info. For RB-220 degradation, specific catalyst loadings have been investigated under both UV and solar light irradiation iisc.ac.in. Generally, increasing catalyst concentration can enhance degradation up to an optimal point, beyond which turbidity and light scattering can reduce efficiency medcraveonline.comoatext.com.

Light Intensity: The intensity and wavelength of the light source are critical for activating the photocatalyst and generating electron-hole pairs medcraveonline.comd-nb.info. Higher rates of photocatalysis for RB-220 with Ag@TiO2 were observed under solar light irradiation compared to UV light, indicating the catalyst's ability to absorb both UV and visible light iisc.ac.in.

Initial Dye Concentration: The initial concentration of the dye also impacts the degradation rate. Higher dye concentrations can saturate the catalyst surface, reducing the proportion of photons reaching the catalyst surface and potentially leading to the formation of inhibitory intermediates medcraveonline.comd-nb.infomdpi.com.

Role of Reactive Oxygen Species (e.g., Hydroxyl Radicals, Superoxide (B77818) Ions) in Oxidation

Photocatalysis involves the generation of reactive oxygen species (ROS) upon irradiation of the semiconductor catalyst mdpi.comacs.orgmdpi.com. When a photocatalyst is exposed to light with sufficient energy, electrons are excited from the valence band to the conduction band, leaving holes in the valence band mdpi.com. These electron-hole pairs can then react with water and dissolved oxygen to produce potent oxidizing species, primarily hydroxyl radicals (•OH) and superoxide ions (O₂•⁻) iisc.ac.inmdpi.comacs.orgresearchgate.net.

Hydroxyl radicals are highly reactive and non-selective oxidizers that can attack organic molecules, leading to their degradation mdpi.commdpi.com. Superoxide ions can also participate in degradation pathways and can be precursors to other ROS, such as hydrogen peroxide mdpi.comacs.orgresearchgate.net. These ROS attack the chromophoric groups and the backbone of the dye molecule, initiating the degradation process iisc.ac.in. The formation of hydroxyl radicals and superoxide radicals has been confirmed in various photocatalytic systems for dye degradation acs.orgmdpi.comresearchgate.net. For RB-220 degradation using Ag@TiO2, reactive oxygen species such as hydroxyl radicals and hydrogen peroxide are formed and are expected to be responsible for the photocatalytic degradation iisc.ac.in.

Mechanistic Pathways of Azo Bond Cleavage and Mineralization

Azo dyes like this compound are characterized by the presence of one or more azo bonds (-N=N-) mdpi.com. The photocatalytic degradation of these dyes often begins with the attack of ROS on these chromophoric groups, leading to the cleavage of the azo bond iisc.ac.inmdpi.comtandfonline.com. This cleavage typically results in the decolorization of the solution.

Following azo bond cleavage, the resulting intermediate products undergo further oxidation and fragmentation through reactions with ROS mdpi.comtandfonline.com. These steps can involve hydroxylation, oxidation, and ring opening of aromatic intermediates mdpi.comtandfonline.com. The ultimate goal of complete degradation is mineralization, where the organic carbon is converted into carbon dioxide (CO₂) and water (H₂O), and heteroatoms like nitrogen and sulfur are transformed into inorganic ions mdpi.comtandfonline.com. Studies on the photocatalytic degradation of RB-220 with Ag@TiO2 indicate that hydroxyl radicals and hydrogen peroxide attack the azo bond, leading to its cleavage and subsequent decolorization iisc.ac.in. While specific detailed mechanistic pathways and intermediates for this compound were not extensively detailed in the provided snippets, the general mechanism for azo dye degradation involves initial attack on the azo bond followed by further oxidation of fragments mdpi.comtandfonline.com.

Catalyst Reuse and Stability Evaluations

The reusability and stability of a photocatalyst are crucial for its practical application in wastewater treatment nih.gov. An effective photocatalytic process requires the catalyst to maintain its activity over multiple degradation cycles without significant loss of efficiency rsc.orgoatext.com.

Studies on the photocatalytic degradation of RB-220 using Ag@TiO2 have shown that the catalyst can be recycled without a significant decline in efficacy iisc.ac.in. Similarly, investigations into the photocatalytic degradation of other dyes using different catalysts, such as chitosan/ZnO–Fe₃O₄ nanocomposites or Co:WO₃ nanoparticles, have included evaluations of catalyst stability and reuse over several cycles nih.govrsc.orgoatext.com. These studies typically involve separating the catalyst from the treated water, washing, drying, and reusing it in subsequent degradation experiments rsc.orgoatext.com. The results from such evaluations help determine the long-term viability and cost-effectiveness of the photocatalytic material.

Ozonolysis and Electrochemical Degradation Processes

Ozonolysis and electrochemical degradation are other advanced oxidation processes that can be employed for the treatment of dye-containing wastewater.

Decolorization Kinetics and Efficiency of Ozonation

Ozonolysis involves the use of ozone (O₃) as a powerful oxidizing agent to degrade pollutants in water researchgate.nete3s-conferences.org. Ozone can react with dye molecules directly or indirectly through the formation of free radicals, such as hydroxyl radicals, particularly at higher pH values e3s-conferences.org.

Studies on the ozonolysis of Reactive Blue 220 (RB 220) have investigated its decolorization kinetics and efficiency researchgate.netresearchgate.net. The decolorization kinetics of RB 220 by ozonolysis can be described by a first-order reaction model researchgate.netresearchgate.net. The efficiency of ozonolysis is significantly influenced by pH, with pH 3 being identified as the most effective among tested values (pH 3, 7, and 11) for the decolorization of RB 220 researchgate.netresearchgate.net. At pH 3, significantly higher decolorization (98%) was achieved compared to pH 7 (86%) after 30 minutes of ozonation researchgate.net.

Data Table: Effect of pH on Ozonolytic Decolorization of Reactive Blue 220

pHDecolorization after 30 min (%)
398
786
11Not specified in detail researchgate.net

Note: Data extracted from search result researchgate.net.

The first-order rate constants for the decolorization of RB 220 by ozonolysis were reported to be in the range of 0.175-0.1303 min⁻¹ researchgate.net. While ozonation is effective for decolorization, complete mineralization may require longer reaction times or coupling with other processes researchgate.nete3s-conferences.org. Studies have also assessed the total organic carbon (TOC) removal after ozonation, indicating partial mineralization of the dye molecule researchgate.net. For RB220, total organic carbon removal was determined to be 24.74% after 30-min ozonation of 800 mg L⁻¹ dye researchgate.net.

Electrochemical degradation, also mentioned under section 5.2, involves the oxidation of pollutants at an electrode surface, either directly or indirectly through electrogenerated mediators like hydroxyl radicals or active chlorine species nih.govelectrochemsci.org. While studies on electrochemical degradation of various Acid Blue dyes exist nih.govelectrochemsci.orguclm.esresearchgate.net, specific detailed information on the electrochemical degradation kinetics and efficiency of this compound was not prominently available in the provided search results, with the focus under 5.2.1 being specifically on ozonolysis.

Degradation by Electrochemical Oxidation

Electrochemical oxidation presents a promising and environmentally conscious approach for the degradation of organic compounds in wastewater. electrochemsci.org This method involves the use of electrons and in-situ generated oxidizing agents to break down pollutants. electrochemsci.org Key advantages include simple equipment, ease of operation, robustness, and versatility. electrochemsci.org Electrochemical oxidation processes have demonstrated high effectiveness in decolorizing and eliminating dye molecules from aqueous solutions. electrochemsci.org

Studies on the electrochemical degradation of similar anthraquinone (B42736) dyes, such as Acid Blue 111, using IrOx electrodes have investigated the effects of parameters like applied current, electrolyte concentration, and initial pH on decolorization rates. electrochemsci.org Analysis of dye concentration changes can be performed using ultraviolet-visible spectroscopy, while changes in the dye molecule structure can be analyzed by Fourier Transformation-infrared spectroscopy. electrochemsci.org The extent of mineralization after electrochemical oxidation can be determined by total organic carbon analysis. electrochemsci.org While research specifically on the electrochemical oxidation of this compound is less prevalent in the provided results, the effectiveness shown for similar dyes suggests its potential applicability. For instance, Reactive Blue 19, another reactive dye, requires energy-intensive electrochemical oxidation for approximately 90% decolorization.

Biodegradation and Bioremediation Research

Bioremediation offers an effective, economical, and environmentally friendly approach for treating polluting materials like textile dyes. nih.gov This method involves the conversion of waste and toxic chemicals into less harmful compounds by microorganisms or plants. nih.gov Numerous microorganisms, including bacteria, fungi, yeast, and algae, possess the capability to mineralize and/or decolorize various dyes. nih.gov Fungal treatment, in particular, is considered advantageous due to its ability to degrade multifaceted organic complexes through the production of extracellular ligninolytic enzymes, often resulting in less sludge compared to some other methods. nih.govbiotechnologia-journal.org

Studies have investigated the biodegradation of this compound using various biological agents.

Fungal and Microbial Decolorization and Mineralization Pathways

Fungal biodegradation of this compound has been explored, with research demonstrating that certain fungi can effectively decolorize and degrade this dye through enzymatic activity. For example, Lentinus crinitus has shown significant decolorization efficiency against Reactive Blue 220. researchgate.netrevistabionatura.com One study reported a decolorization efficiency of over 90% under optimal conditions (pH 5.5, temperature 30°C) within 72 hours using Lentinus crinitus. Another study observed 95% decolorization of Reactive Blue 220 by Lentinus crinitus, relating it to biodegradation and suggesting its potential for treating dye-containing effluents. researchgate.net White rot fungi, known for their powerful ligninolytic enzymes, are beneficial in bioremediation for degrading complex toxic substances, including industrial dyes. revistabionatura.com Lentinus crinitus is among the white rot fungi that have demonstrated the ability to decolorize Reactive Blue 220. revistabionatura.com

Microbial bioremoval of this compound has also been investigated. Gonium sp., a type of green algae, has been tested for its ability to remove Reactive Blue 220 from aqueous solutions. researchgate.net Studies have shown that Gonium sp. biomass can be an effective biosorbent for treating RB220 dye in wastewater, with reported bioremoval efficiencies ranging from 54.2% to 96.8%. researchgate.net One study indicated that Gonium sp. could achieve significant dye removal (up to 85%) at a pH of 7 within 48 hours. Increasing Gonium sp. biomass concentration from 0.21 to 0.53 g/L stimulated the RB220 removal rate from 87.7% to 96.8%. researchgate.net

Bacterial consortia have also been evaluated for their dye decolorization abilities. biotechrep.ir While the provided text primarily discusses the decolorization of other dyes like Reactive Red 120 and Reactive Blue 220 (which might be a different dye or a typo for this compound in some contexts), the principles of bacterial decolorization and the influence of factors like nutrient sources (e.g., yeast extract) are relevant to microbial degradation pathways. biotechrep.ir Under static or anaerobic conditions, bacterial decolorization can demonstrate good color removal effects.

Enzymatic Mechanisms of Dye Breakdown (e.g., Laccase Activity)

The biodegradation of this compound involves several enzymatic mechanisms. Enzymes such as laccases and peroxidases, often produced by fungi, play a crucial role in breaking down the complex structure of dyes. These enzymes facilitate the oxidation of aromatic compounds, leading to the formation of less toxic byproducts.

Laccases are multi-copper polyphenol oxidases that oxidize phenolic compounds by reducing oxygen to water. scielo.brscielo.br They are present in most white-rot fungi and can oxidize a wide range of industrially relevant substrates, including textile dyes. scielo.brscielo.br Fungal laccases represent a promising alternative for biotechnological processes aimed at environmental remediation, such as the decolorization of textile dyes and the degradation of recalcitrant compounds. scielo.br

Research indicates the involvement of ligninolytic enzymes, including laccase, in the decolorization and mineralization of Reactive Blue 220 by fungi such as Myceliophthora vellerea. nih.govbiotechnologia-journal.org While some studies suggest that azo dyes can be resistant to enzymatic action, anthraquinone dyes like Acid Blue 80 and Reactive Blue 220 (which is mentioned as an anthraquinone dye in one context) have shown susceptibility to oxidation by laccases. scielo.brscielo.br Studies using laccase-containing enzyme preparations from fungi like Pleurotus sajor-caju have evaluated their potential for decolorizing various dyes, including Reactive Blue 220. scielo.brscielo.br Results have indicated decolorization of Reactive Blue 220 by these enzymatic preparations, although the efficiency can be influenced by factors like pH. scielo.brscielo.br

Bacterial laccases and azoreductases are also highlighted in studies related to the bioremediation of azo dyes by bacteria. mdpi.com

Influence of Environmental Factors on Bioremediation Performance

Environmental conditions significantly influence the degradation and decolorization of dyes by microorganisms. biotechnologia-journal.orgdergipark.org.tr Factors such as pH, temperature, and oxygen availability can impact microbial metabolism and enzyme activity. biotechnologia-journal.orgdergipark.org.tr

pH of the medium is an important factor, as it affects the chemical nature of both the fungal surface and the dye molecules. biotechnologia-journal.orgdergipark.org.tr The charge of the fungal surface can be altered by pH, influencing the electrochemical interactions between charged dye molecules and the fungal surface. biotechnologia-journal.orgdergipark.org.tr Different fungi may have optimal pH ranges for decolorization. biotechnologia-journal.orgdergipark.org.tr For instance, Aspergillus niger and Aspergillus flavus were found to efficiently degrade Direct Red dye in the pH range of 2.0–8.0. biotechnologia-journal.org

Temperature also directly influences fungal and bacterial decolorization/degradation processes, as different microorganisms have defined temperature ranges for optimal performance. nih.govbiotechnologia-journal.orgdergipark.org.tr Generally, the rate of color removal increases with temperature up to a certain limit, beyond which activity may decrease due to enzyme denaturation. biotechnologia-journal.orgdergipark.org.tr Optimal temperatures for bacterial decolorization are often reported between 30-40°C. dergipark.org.tr Most fungal strains show maximum decolorization activity between 22 to 35°C. dergipark.org.tr

Oxygen availability and agitation also play a crucial role in microbial metabolism and dye degradation. biotechnologia-journal.org Reductive enzyme activities can be increased under anaerobic conditions, while aerobic dye degradation often involves oxidative enzymes that require oxygen. biotechnologia-journal.org

Nutrient sources, such as carbon and nitrogen, can also impact decolorization efficiency. biotechnologia-journal.org The optimal concentrations of carbon and nitrogen sources can vary depending on the microbial strain and the specific dye being degraded. biotechnologia-journal.org

Synergistic Effects in Combined Advanced Oxidation Processes

Combining different advanced oxidation processes (AOPs) can lead to synergistic effects, enhancing the degradation efficiency of recalcitrant pollutants like textile dyes. rsc.orgnih.govmostwiedzy.pl AOPs are generally based on the generation of highly reactive species, primarily hydroxyl radicals (•OH), which can degrade a wide range of organic compounds. frontiersin.orgmdpi.commdpi.com

Interactions of Acid Blue 220 with Polymeric and Hybrid Material Systems

Fundamental Dye-Substrate Interaction Mechanisms in Materials Science

The adhesion and retention of dyes on substrates, including polymeric and hybrid materials, are governed by a variety of interaction mechanisms. These mechanisms can be broadly categorized as physical or chemical in nature, influencing the fastness and performance of the dye-material system. Key interactions include ionic bonding, covalent bonding, hydrogen bonding, dipole-dipole forces, van der Waals forces, and physical entrapment. iraj.indalalinstitute.commsrjournal.comresearchgate.net

Integration of Acid Blue 220 with Advanced Composite Materials

The integration of this compound into advanced composite materials involves strategies to incorporate the dye within or onto the composite structure, often to impart color or introduce specific functionalities. This can range from simple dispersion to more complex immobilization techniques.

Immobilization within Polymeric Matrices for Functional Applications

Immobilization of dyes or other active species within polymeric matrices is a common approach to create functional materials. This involves trapping the dye molecules within the polymer network during or after the polymerization process. Polymeric matrices can be natural, such as alginate, or synthetic, offering diverse properties and processing capabilities. unlp.edu.ard-nb.infomdpi.com

Studies on the immobilization of similar acid dyes or related compounds within polymeric matrices provide insights into the potential for this compound. For example, Acid Blue 2 (a different acid dye) has been loaded into alginate microspheres. unlp.edu.ar While Acid Blue 2 was found to release rapidly from these specific microspheres, this demonstrates the principle of incorporating acid dyes into hydrogel-like polymeric systems. unlp.edu.ar The stability and release characteristics of immobilized compounds are influenced by the polymer chemistry, the method of immobilization, and the nature of the interactions between the dye and the polymer matrix. rsc.org Functionalized polymers and membranes with porous structures can serve as platforms for immobilizing various molecules, including enzymes for catalytic applications, highlighting the versatility of polymeric matrices for incorporating active species. d-nb.infomdpi.com The incorporation of particles or catalysts into a polymer matrix can also enhance the stability of the polymeric membrane. rsc.org

Novel Composites for Controlled Dye Release or Interaction

Developing novel composites for controlled release or interaction of incorporated substances is an active area of research. While direct examples of controlled release specifically for this compound were not extensively found, the principles applied to other dyes and active molecules within composite systems are relevant.

The concept of controlled release has been explored using polymeric microspheres. In one study, alginate and emulsan-alginate microspheres were used to study the release of Blue Dextran and Acid Blue 2. unlp.edu.ar Although Acid Blue 2 showed rapid release in that specific system, the study design illustrates how composite structures can be investigated for controlled release properties. unlp.edu.ar The potential for controlled interaction is also evident in composite materials designed for adsorption or catalytic activity, where the composite structure dictates the accessibility and interaction of the target molecule (like a dye) with the active sites within the material. For instance, hybrid materials synthesized from technical lignins and silica (B1680970) have been explored for the removal of Methylene (B1212753) Blue dye, demonstrating the role of the composite structure in dye uptake. researchgate.net Similarly, chitosan-based magnetic composite beads have been developed for the effective removal of Acid Blue 25 dye, highlighting the potential of such composites for controlled interaction and separation. researchgate.netacs.org The mechanism of dye removal by composites can involve diffusion, adsorption, and potentially degradation, depending on the composite's composition and intended function. elsevier.es

Surface Modification of Substrates for Enhanced this compound Affinity

Surface modification of materials is a widely used strategy to tailor their properties, including their affinity for specific molecules like dyes. By altering the surface chemistry or topography of a substrate, the interactions with this compound can be enhanced, leading to improved adsorption or retention.

Various methods exist for surface modification, including chemical treatments (acid, alkali, or salt), physical processes, and the grafting of functional moieties or nanoparticles. nih.govmdpi.comresearchgate.netrsc.org For materials used as adsorbents, surface modification can introduce specific functional groups that have a strong affinity for the dye molecules. nih.govmdpi.comrsc.org For example, acidic modification of activated carbon can increase the number of acidic functional groups, which can enhance the sorption of different pollutants due to changes in surface chemistry. nih.gov Conversely, base treatment can induce a positive charge on the surface, favoring the adsorption of negatively charged species like acid dyes. mdpi.com The introduction of specific functional groups through targeted modification can even enable selective adsorption of pollutants. rsc.org

Computational and Theoretical Investigations on Acid Blue 220 Reactivity and Interactions

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, including ab initio methods and Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure of molecules nih.gov. These calculations can provide crucial information about a molecule's ground state and excited states, electron distribution, and energy levels such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) ajchem-a.comdergipark.org.tr. Properties derived from these calculations, such as ionization energy, electron affinity, molecular electronegativity, chemical hardness, and the electrophilicity index, offer insights into a molecule's potential reactivity and preferred sites for chemical attack or reaction nih.govmdpi.com. Furthermore, quantum chemical methods can be used to estimate redox potentials nih.gov. While these methods are broadly applicable to organic dyes, specific quantum chemical calculations detailing the electronic structure and reactivity of Acid Blue 220 were not found in the provided search results.

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

Density Functional Theory (DFT) is a powerful quantum chemical method frequently utilized to investigate the mechanisms of chemical reactions mdpi.comchemrxiv.orgdiyhpl.usacs.org. By calculating the energies and structures of reactants, transition states, and intermediates, DFT can map out the energy profile of a reaction and predict the most favorable reaction pathways mdpi.comchemrxiv.orgdiyhpl.usacs.org. This approach is valuable for understanding how a molecule might react under different conditions and can help clarify mechanistic and stereochemical outcomes mdpi.com. Although DFT is a standard method for reaction mechanism studies in organic chemistry, specific applications of DFT to predict the reaction mechanisms of this compound were not identified in the examined literature.

DFT calculations enable the determination of various molecular properties that are key to understanding intermolecular interactions ajchem-a.comdergipark.org.triipseries.orgmdpi.com. These properties include the molecular electrostatic potential (MEP), which indicates the charge distribution and potential sites for electrostatic interactions; HOMO and LUMO energies, which are related to electron donation and acceptance abilities; and atomic charges ajchem-a.comdergipark.org.triipseries.orgmdpi.com. Analyzing these properties can help predict how a molecule like this compound might interact with other molecules or surfaces through mechanisms such as electrostatic interactions, π-π stacking, or hydrogen bonding ajchem-a.comiipseries.orgmdpi.comrandallcygan.comrsc.orgresearchgate.net. The local electron affinity distribution can also highlight regions of a molecule with high electrophilicity, indicating areas prone to nucleophilic attack rsc.org. Despite the general applicability of DFT for interaction prediction, specific calculations of molecular properties for predicting the interactions of this compound were not found.

Computational methods, including DFT, play a role in modeling the degradation pathways of organic compounds and identifying potential intermediate species formed during these processes actascientific.commdpi.combiotechnologia-journal.orgacs.org. These models can provide a theoretical understanding of how a molecule breaks down under various degradation processes, such as photocatalysis mdpi.comresearchgate.netiisc.ac.inresearchgate.netnih.gov. While studies on the degradation of Reactive Blue 220 have been reported, detailed computational modeling of the specific degradation pathways and intermediates of this compound using methods like DFT were not found in the provided search results.

Calculation of Molecular Properties for Interaction Prediction

Molecular Dynamics (MD) Simulations of Interfacial Adsorption

Molecular Dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time randallcygan.comnih.govresearchgate.netmdpi.comresearchgate.net. These simulations are particularly useful for studying dynamic processes such as the adsorption of molecules onto surfaces or interfaces randallcygan.comnih.govresearchgate.netmdpi.comresearchgate.net. MD simulations can provide insights into the adsorption configurations, the mobility of adsorbed species, and the nature and strength of interactions between the adsorbate (e.g., a dye molecule) and the adsorbent surface randallcygan.comnih.govresearchgate.netmdpi.comresearchgate.net. MD simulations have been applied to study the adsorption of various dyes on different materials randallcygan.comnih.govresearchgate.netresearchgate.net. However, specific MD simulations investigating the interfacial adsorption of this compound were not found in the provided literature.

Future Research Directions and Emerging Methodologies

Development of Next-Generation Functional Materials for Acid Blue 220 Research

The development of novel functional materials is a key area for future research involving this compound. These materials can serve various purposes, such as enhanced adsorbents for dye removal from wastewater, matrices for advanced optical or electronic applications, or components in sensing technologies. Research into functional materials for dye removal, for instance, has explored nanomaterials, porous materials, polymer materials, and biomaterials due to their high selectivity, sensitivity, and removal capacity for azo dyes and other organic pollutants, a category that includes acid dyes like this compound. iwaponline.com, researchgate.net, mdpi.com Magnetic nanoparticles, reduced graphene oxide, and mesoporous silica (B1680970) have been investigated as Fenton catalysts for dye decolorization. nih.gov Similarly, polymer-enhanced ultrafiltration (PEUF) using modified polymers is being explored for the removal and concentration of dyes from aqueous effluents as a preliminary step for degradation processes. jsta.cl Future work could focus on designing and synthesizing materials specifically tailored to the chemical structure and properties of this compound to achieve higher efficiency and selectivity in applications like adsorption or catalysis.

Integration of Artificial Intelligence and Machine Learning in Predictive Chemistry

Advanced In-Situ Characterization Techniques for Real-Time Mechanistic Studies

Advanced in-situ characterization techniques are crucial for understanding the real-time behavior and reaction mechanisms involving this compound. Traditional methods for dye analysis can be challenging, often requiring significant sample preparation or being limited by interference from the matrix. culturalheritage.org Techniques like surface-enhanced Raman spectroscopy (SERS) offer minimally destructive, in-situ detection and identification of dyes on various substrates. acs.org In-situ synthesis and characterization of nanocomposites have been employed to study their catalytic activity in dye decomposition. mdpi.com For this compound, applying advanced in-situ techniques, such as time-resolved spectroscopy or in-situ microscopy coupled with spectroscopic methods, could provide valuable insights into its adsorption mechanisms on different materials, its behavior during degradation processes, or its interactions within complex matrices, facilitating the rational design of improved applications or treatment strategies.

Sustainable and Green Chemistry Approaches in this compound Research

Adopting sustainable and green chemistry principles is a significant future direction for research involving this compound. This includes developing environmentally friendly synthesis routes, exploring biodegradable alternatives or treatment methods, and minimizing waste generation. Green chemistry emphasizes the design of products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org, acs.org Biocatalysis, for instance, offers a more sustainable approach to chemical synthesis by utilizing enzymes under mild conditions, often in water, leading to less waste. acs.org Research is also focusing on sustainable methods for the removal of dyes from wastewater, including biological treatments and the use of green, efficient, and economical materials for adsorption. mdpi.com, researchgate.net Future research on this compound should focus on developing greener synthesis methods, exploring its biodegradation pathways more thoroughly, and designing sustainable processes for its removal or recycling from industrial effluents, aligning with the growing global emphasis on environmental protection.

Multi-Scale Modeling and Simulation for Complex System Understanding

Multi-scale modeling and simulation techniques are powerful tools for gaining a comprehensive understanding of the behavior of dyes like this compound in complex systems. These approaches can bridge the gap between molecular-level interactions and macroscopic properties. Multi-scale modeling has been applied to study the structural and optical properties of complex supramolecular aggregates of dye molecules, providing insights into their packing and photophysical behavior. nih.gov Data-driven multi-scale approaches have also been used to study the structural, electronic, and dynamical behavior of dye monomers and aggregates for excitonic applications. boisestate.edu, mdpi.com These models can incorporate techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to predict dye properties and interactions. boisestate.edu, mdpi.com For this compound, multi-scale modeling could be used to simulate its aggregation behavior in different environments, predict its interactions with various materials at the molecular level, or model its transport and fate in environmental systems, providing valuable theoretical support for experimental research and the design of new applications or remediation strategies.

Q & A

Q. What are the standard methodologies for synthesizing and characterizing Acid Blue 220 in laboratory settings?

this compound is typically synthesized via diazo-coupling reactions under controlled pH and temperature conditions. Characterization involves UV-Vis spectroscopy (absorption maxima ~590–620 nm for azo dyes) and mass spectrometry (e.g., EASI-MS for surface analysis of coated particles) to confirm molecular structure and purity . For adsorption studies, copolymers like PVA-<i>co</i>-poly(methacrylic acid) are synthesized via free-radical polymerization, with FTIR and SEM used to verify functional groups and morphology .

Q. How can researchers quantify this compound in aqueous solutions with high precision?

Quantitative analysis employs spectrophotometric methods using calibration curves (λmax ~610 nm). Advanced techniques include fluorescence quenching assays, where graphene quantum dots (GQDs) with blue luminescence (λexem = 360/460 nm) detect dye concentrations via Förster resonance energy transfer (FRET) . Total phenolic content (TPC) protocols, involving sulfuric acid digestion and spectrophotometric detection at 660 nm, are adaptable for dye degradation studies .

Q. What experimental designs are optimal for studying adsorption kinetics of this compound onto novel adsorbents?

Batch adsorption experiments under varying pH (2–10), temperature (25–60°C), and initial dye concentrations (10–200 mg/L) are standard. Kinetic models (pseudo-first/second-order) and isotherm models (Langmuir, Freundlich) are applied to data. For example, polyaniline-TiO2 nanocomposites immobilized on polystyrene cubes show Langmuir adsorption capacities up to 120 mg/g under visible light .

Advanced Research Questions

Q. How do molecular interactions between this compound and functionalized adsorbents influence degradation efficiency?

Density functional theory (DFT) simulations can model electrostatic interactions between sulfonic groups in this compound and amine/hydroxyl groups in adsorbents. Experimental validation via XPS or FTIR identifies binding mechanisms (e.g., hydrogen bonding, π-π stacking). For instance, Ag-TiO2 nanocomposites exhibit enhanced photocatalytic degradation due to charge separation and hydroxyl radical generation under UV light .

Q. What are the critical contradictions in reported adsorption capacities of this compound across different studies, and how can they be resolved?

Discrepancies arise from variations in adsorbent porosity, surface charge, and experimental pH. For example, PVA-<i>co</i>-poly(MAA) hydrogels show higher capacities at pH 2 (protonated carboxyl groups) versus pH 7 . Meta-analyses using standardized protocols (e.g., fixed ionic strength, particle size) and error propagation models (e.g., Monte Carlo simulations) mitigate inconsistencies .

Q. How can fluorescence-based techniques elucidate the environmental fate of this compound in complex matrices?

Time-resolved fluorescence spectroscopy tracks dye aggregation and photodegradation pathways. Blue-emitting carbon dots (C-dots) synthesized at 220°C from citric acid serve as probes for real-time monitoring of dye stability in simulated wastewater . Fluorescence quenching constants (<i>K</i>SV) correlate with dye concentration and matrix interference .

Q. What advanced spectroscopic methods are suitable for identifying degradation byproducts of this compound?

High-resolution LC-MS/MS with electrospray ionization (ESI) identifies aromatic intermediates (e.g., sulfonated naphthalene derivatives). EASI-MS detects surface-bound degradation products on particulate matter, while NMR (e.g., <sup>13</sup>C) confirms structural changes in the azo bond (-N=N-) .

Q. How can genomic and metabolomic approaches inform ecotoxicological assessments of this compound?

Transcriptomic analysis of model organisms (e.g., <i>Arabidopsis</i>) exposed to this compound reveals stress-response genes (e.g., PAL for phenylpropanoid biosynthesis). Co-expression networks (WGCNA) link dye exposure to flavonoid biosynthesis pathways, with blue module genes (e.g., phenylalanine ammonia-lyase) showing high correlation to detoxification traits .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate adsorption isotherms using AIC/BIC model selection criteria to address variability in reported capacities .
  • Quality Control : Include blanks, spikes, and certified reference materials in spectrophotometric assays to minimize matrix effects .
  • Ethical Compliance : Adhere to ACS guidelines for chemical safety data (e.g., CAS registry numbers, aquatic toxicity thresholds) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.